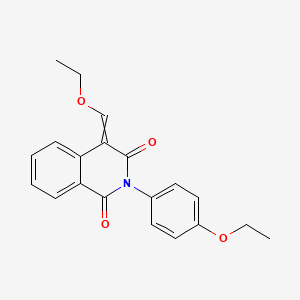

4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione is a synthetic organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(Ethoxymethyliden)-2-(4-Ethoxyphenyl)isoquinolin-1,3-dion umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg könnte Folgendes umfassen:

Bildung des Isochinolinkerns: Dies kann durch die Pictet-Spengler-Reaktion erreicht werden, bei der ein aromatisches Aldehyd mit einem Amin zum Isochinolinkern reagiert.

Einführung der Ethoxygruppen: Die Ethoxygruppen können durch nucleophile Substitutionsreaktionen unter Verwendung von Ethylhalogeniden eingeführt werden.

Bildung der Dionstruktur: Die Dionfunktionalität kann durch Oxidationsreaktionen unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid eingeführt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Katalysatoren, das Hochdurchsatzscreening von Reaktionsbedingungen und kontinuierliche Flusschemietechniken umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(Ethoxymethyliden)-2-(4-Ethoxyphenyl)isoquinolin-1,3-dion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Dionfunktionalität in Diole oder andere reduzierte Formen umzuwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophilen oder nucleophilen Substitutionsreaktionen unterliegen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat, Chromtrioxid oder Wasserstoffperoxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid, Natriumborhydrid oder katalytische Hydrierung.

Substitution: Reagenzien wie Halogene, Alkylhalogenide oder Sulfonylchloride.

Hauptsächlich gebildete Produkte

Die Hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Chinone ergeben, während die Reduktion Alkohole oder Amine produzieren kann.

4. Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Als Sonde zur Untersuchung biologischer Pfade und Wechselwirkungen.

Medizin: Potenzielle Verwendung als Medikamentenkandidat für die Behandlung verschiedener Krankheiten.

Industrie: Einsatz bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.

5. Wirkmechanismus

Der Wirkmechanismus von 4-(Ethoxymethyliden)-2-(4-Ethoxyphenyl)isoquinolin-1,3-dion hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können Isochinolinderivate mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und deren Aktivität modulieren. Die Verbindung kann bestimmte Pfade hemmen oder aktivieren, was zu den beobachteten Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential use as a drug candidate for treating various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione would depend on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-(Methoxymethyliden)-2-(4-Methoxyphenyl)isoquinolin-1,3-dion

- 4-(Ethoxymethyliden)-2-(4-Methylphenyl)isoquinolin-1,3-dion

- 4-(Methoxymethyliden)-2-(4-Ethylphenyl)isoquinolin-1,3-dion

Einzigartigkeit

4-(Ethoxymethyliden)-2-(4-Ethoxyphenyl)isoquinolin-1,3-dion ist aufgrund des Vorhandenseins von Ethoxygruppen einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen können. Diese Gruppen können die Löslichkeit, Stabilität und Wechselwirkung der Verbindung mit biologischen Zielen beeinflussen.

Biologische Aktivität

4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione is a synthetic organic compound belonging to the isoquinoline family. Its complex structure features an isoquinoline core, characterized by a bicyclic arrangement of a benzene ring fused to a pyridine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula: C20H19NO4

- Molecular Weight: 337.37 g/mol

- IUPAC Name: this compound

- Canonical SMILES: CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OCC

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to produce the desired isoquinoline derivative.

Synthetic Route Example

-

Condensation Reaction:

- Reactants: 4-Ethoxybenzaldehyde + Ethyl Acetoacetate

- Catalyst: Base (e.g., sodium ethoxide)

- Conditions: Controlled temperature in ethanol or methanol.

-

Cyclization:

- The intermediate undergoes cyclization to form the isoquinoline core.

Biological Activity

Research indicates that compounds related to this compound exhibit significant biological activities, including:

- Anticancer Properties: Studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, such as modulating signaling pathways involved in cell survival and death.

- Antimicrobial Activity: Isoquinolines demonstrate activity against various bacterial and fungal strains, suggesting potential applications in treating infections.

The mechanism of action for this compound may involve interactions with specific molecular targets such as enzymes or receptors that play crucial roles in biological pathways. The ethoxymethylidene group can act as a reactive site for binding to biological macromolecules, while the isoquinoline core provides structural stability and specificity.

Case Studies and Research Findings

-

Anticancer Activity Study:

- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several isoquinoline derivatives, including this compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, with mechanisms involving apoptosis induction and cell cycle arrest.

-

Antimicrobial Efficacy:

- Research conducted on the antimicrobial properties of isoquinolines highlighted their effectiveness against resistant strains of bacteria. The compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Ethoxyphenyl)isoquinoline-1,3-dione | Isoquinoline core with ethoxy group | Potentially different biological activity |

| 4-Dimethylaminomethylidene)-2-methyl-2-phenylcyclobutane-1,3-dione | Cyclobutane structure with dimethylamino group | Unique cyclobutane ring |

| 2-(dimethylaminomethylidene)-5-phenylcyclohexane-1,3-dione | Cyclohexane structure with dimethylamino group | Different ring system |

Eigenschaften

Molekularformel |

C20H19NO4 |

|---|---|

Molekulargewicht |

337.4 g/mol |

IUPAC-Name |

4-(ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione |

InChI |

InChI=1S/C20H19NO4/c1-3-24-13-18-16-7-5-6-8-17(16)19(22)21(20(18)23)14-9-11-15(12-10-14)25-4-2/h5-13H,3-4H2,1-2H3 |

InChI-Schlüssel |

FGPSWRYXPIUBHG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.